Lipophilicity Advantage Over Closest Analogs
Among five structurally related 5-nitropyrimidine-4,6-diamine derivatives, N4-cyclohexyl-5-nitro-N4-phenylpyrimidine-4,6-diamine exhibits the highest computed lipophilicity. Its XLogP3 value of 4.1 exceeds that of the N4-benzyl-N4-phenyl analog by +0.4 log units (3.7), the N4-cycloheptyl analog by +0.6 log units (3.5), the N4-cyclohexyl-N4-ethyl analog by +1.2 log units (2.9), and the N4-phenyl parent by +1.4 log units (2.7) [1]. This higher logP is driven by the combined hydrophobic surface area of the cyclohexyl and phenyl rings on the same exocyclic nitrogen, a substitution pattern unique to this compound within the comparator set [1].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 (PubChem CID 2960661) |
| Comparator Or Baseline | N4-benzyl-N4-phenyl analog: 3.7; N4-cycloheptyl analog: 3.5; N4-cyclohexyl-N4-ethyl analog: 2.9; N4-phenyl parent: 2.7 |
| Quantified Difference | ΔXLogP3 = +0.4 to +1.4 log units versus all comparators |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15); all values from the same computational pipeline ensuring internal consistency [1] |
Why This Matters
For procurement decisions in drug discovery, a 0.4–1.4 log unit higher XLogP3 predicts measurably greater passive membrane permeability, which directly affects cellular assay exposure and may alter apparent potency in cell-based versus biochemical readouts.
- [1] PubChem Compound Summaries: CID 2960661 (target, XLogP3 = 4.1), CID 2959411 (N4-benzyl-N4-phenyl, XLogP3 = 3.7), CID 239966 (N4-phenyl parent, XLogP3 = 2.7), CID 2959622 (N4-cyclohexyl-N4-ethyl, XLogP3 = 2.9), CID 4460789 (N4-cycloheptyl, XLogP3 = 3.5). All values computed by XLogP3 3.0, PubChem release 2025.09.15. NCBI. View Source
